molecular formula C11H18N2O2 B2625954 Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate CAS No. 856213-57-5

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate

Cat. No. B2625954
CAS RN: 856213-57-5
M. Wt: 210.277
InChI Key: CYEHJKMCJBHEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate (ECPC) is an organic compound with a broad range of applications in industrial, pharmaceutical, and medical research. It is a versatile building block for the synthesis of a variety of compounds, and it is often used as a starting material for the synthesis of complex molecules. ECPC is a chiral compound, which means that it has two enantiomers, or mirror images of the same molecule, that can be separated and used in different ways. ECPC has been studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-understood.

Scientific Research Applications

Anticancer Agents Synthesis

Researchers have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesis involved several steps, starting from ethyl 4-piperidinecarboxylate, leading to compounds with promising anticancer activity against specific cell lines, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Microbial Reduction Studies

Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction by various microorganisms, yielding products with high diastereo- and enantioselectivities. This study highlights the application of microbial processes in achieving specific stereochemical configurations in chemical synthesis, which is crucial for the development of pharmaceuticals (Guo et al., 2006).

Benzothiazole Derivatives for Biological Applications

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce derivatives with potential biological activities. These synthesized compounds showed promising antibacterial and antifungal properties, indicating their applicability in developing new antimicrobial agents (Shafi et al., 2021).

Piperidine Substituted Benzofuro[3,2‐d]pyrimidines Synthesis

The condensation of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate led to the synthesis of benzofuro[3,2‐d]pyrimidines and their derivatives. These compounds were evaluated for antibacterial and antifungal activities, demonstrating the chemical versatility of piperidine derivatives in generating biologically active compounds (Bodke & Sangapure, 2003).

Annulation Reactions for Tetrahydropyridines Synthesis

Ethyl 2-methyl-2,3-butadienoate and N-tosylimines underwent [4 + 2] annulation in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This study showcases the application of annulation reactions in constructing complex nitrogen-containing heterocycles, which are common structures in many pharmaceuticals (Zhu et al., 2003).

properties

IUPAC Name

ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHJKMCJBHEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate

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